Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Description

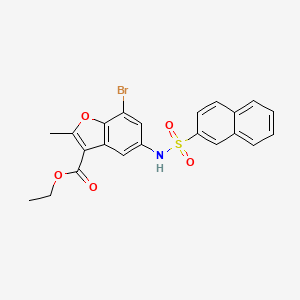

Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a bromo substituent at position 7, a methyl group at position 2, and a naphthalene-2-sulfonamido moiety at position 3. The ethyl carboxylate group at position 3 enhances its solubility in organic solvents, making it suitable for further functionalization.

Properties

IUPAC Name |

ethyl 7-bromo-2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO5S/c1-3-28-22(25)20-13(2)29-21-18(20)11-16(12-19(21)23)24-30(26,27)17-9-8-14-6-4-5-7-15(14)10-17/h4-12,24H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMRPDXZKUYEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylbenzofuran, followed by sulfonamidation with naphthalene-2-sulfonyl chloride. The final step involves esterification with ethyl chloroformate under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzofuran core.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Oxidation: Oxidized products may include ketones or carboxylic acids.

Reduction: Reduced products may include alcohols or amines.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Research indicates that Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate exhibits various biological activities, including:

- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity :

- Antimicrobial Effects :

- Research on related sulfonamide compounds indicated strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-naphthalene sulfonamide | Contains a sulfonamide group | Antibacterial |

| Benzofuran derivatives | Similar core structure | Anticancer |

| Naphthalenesulfonamide derivatives | Sulfonamide functionality | Antimicrobial |

Mechanism of Action

The mechanism of action of ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The naphthalene-2-sulfonamido group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and the benzofuran core may also play roles in binding to biological macromolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Physicochemical Properties

The naphthalene sulfonamido group in the target compound increases its molecular weight and polar surface area (TPSA) compared to simpler derivatives. For instance:

- Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (ECHEMI, 2022): This compound has a TPSA of 65.7 Ų and XLogP3 of 6.4 due to its phenyl and oxoethoxy groups . The target compound’s naphthalene sulfonamido group likely elevates TPSA (>80 Ų), reducing membrane permeability but enhancing solubility in polar solvents.

Table 2: Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, a sulfonamide group, and a bromine substituent. The structural formula can be represented as follows:

This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Kinase Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. The compound's activity against focal adhesion kinase (FAK) has been highlighted, showing potential for therapeutic applications in oncology .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity in vitro, particularly against certain bacterial strains. This suggests a possible role in developing new antibiotics or antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : By binding to specific enzymes or receptors involved in disease pathways, the compound may modulate their activity.

- Interference with Protein Interactions : The sulfonamide group may facilitate interactions with target proteins, disrupting critical cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Kinase Inhibition Profile

A study evaluated the inhibitory effects of various substituted benzofuran derivatives on kinases. This compound was among those tested, revealing an IC50 value of approximately 25 nM against FAK, indicating potent inhibitory action .

Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This positions it as a potential lead compound for antibiotic development .

Study 3: Anti-inflammatory Activity

In a mouse model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to controls. Histological analysis confirmed decreased inflammatory cell infiltration in treated animals .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.